molecular formula C17H11ClN2O B3034484 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one CAS No. 180161-75-5

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B3034484
CAS No.: 180161-75-5
M. Wt: 294.7 g/mol
InChI Key: FEWUIALWUOUVDE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid or FeCl3 .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one
  • Phenanthroquinolizidine

Uniqueness

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its fused pyrroloquinoline structure and the presence of a chlorophenyl group. This structural uniqueness contributes to its distinct chemical properties and potential for diverse biological activities, setting it apart from other quinoline derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)-3H-pyrrolo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c18-12-5-7-13(8-6-12)20-10-16-14(17(20)21)9-11-3-1-2-4-15(11)19-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWUIALWUOUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179000
Record name 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-75-5
Record name 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180161-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 2
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 3
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2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 4
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 6
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

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